molecular formula C10H17NO B1655677 (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime CAS No. 40514-83-8

(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime

Cat. No.: B1655677
CAS No.: 40514-83-8
M. Wt: 167.25
InChI Key: POYGWXWGOBEMAT-RZIOALPKSA-N
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Description

(1S,4R)-1,3,3-trimethylbicyclo[221]heptan-2-one oxime is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime typically involves the reaction of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted oxime derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to investigate its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
  • (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one nitroso derivative
  • (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one amine

Uniqueness

(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from its analogs and makes it a valuable compound for various applications.

Properties

IUPAC Name

(NZ)-N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/b11-8+/t7-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYGWXWGOBEMAT-RZIOALPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=NO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1\2CC[C@H](C1)C(/C2=N\O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime
Reactant of Route 2
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime
Reactant of Route 3
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime
Reactant of Route 4
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime
Reactant of Route 5
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime
Reactant of Route 6
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime

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